4-(Chloromethyl)-2-methoxypyridine hydrochloride
Description
4-(Chloromethyl)-2-methoxypyridine hydrochloride is a pyridine derivative featuring a chloromethyl (-CH2Cl) group at the 4-position and a methoxy (-OCH3) group at the 2-position of the pyridine ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of proton pump inhibitors (PPIs) and other bioactive molecules . Its molecular formula is C7H8ClNO·HCl (total molecular weight: 194.06 g/mol), with the hydrochloride salt enhancing its stability and solubility for synthetic applications .
Properties
IUPAC Name |
4-(chloromethyl)-2-methoxypyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c1-10-7-4-6(5-8)2-3-9-7;/h2-4H,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDWIGUXCXCNBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627045 | |
| Record name | 4-(Chloromethyl)-2-methoxypyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193001-96-6 | |
| Record name | 4-(Chloromethyl)-2-methoxypyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
The reaction typically proceeds at 85–95°C for 4–6 hours, achieving yields of 70–85%. Key parameters include:
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Molar Ratios : A 1:1.2 ratio of 2-methoxypyridine to formaldehyde ensures minimal side products.
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Catalyst Loading : 5–10 mol% ZnCl₂ enhances reaction kinetics without overchlorination.
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Workup : Post-reaction, the mixture is cooled, extracted with dichloromethane, and washed with sodium bicarbonate to neutralize excess HCl. Recrystallization from acetonitrile yields the hydrochloride salt with >95% purity.
Multi-Step Synthesis via Oxidation-Reduction Sequences
Alternative routes involve constructing the pyridine ring with pre-installed functional groups. A notable method from CN105237469A outlines a two-step process starting from 2-(p-chlorobenzyl)pyridine:
Oxidation to 4-Chloro-2-Pyridinecarbaldehyde
2-(p-Chlorobenzyl)pyridine is oxidized using potassium permanganate (KMnO₄) in aqueous acidic media (e.g., H₂SO₄). The reaction proceeds at 85–95°C for 4–6 hours, yielding 4-chloro-2-pyridinecarbaldehyde with 80–90% efficiency.
Mechanistic Insight :
The aldehyde intermediate is isolated via extraction and concentrated under reduced pressure.
Reduction to 4-(Chloromethyl)-2-Methoxypyridine
The aldehyde is reduced using sodium borohydride (NaBH₄) in methanol at 25°C for 2–6 hours. This step achieves near-quantitative conversion (>95%). Subsequent treatment with HCl gas in diethyl ether precipitates the hydrochloride salt.
Industrial-Scale Production Techniques
For large-scale synthesis, continuous flow reactors are preferred to enhance yield and reproducibility. Key advancements include:
Continuous Chloromethylation
A tubular reactor system with ZnCl₂-coated packing material enables continuous feeding of 2-methoxypyridine and formaldehyde. Residence times of 30–60 minutes at 90°C achieve 88% yield, with automated pH control minimizing side reactions.
Catalytic System Innovations
Recent patents highlight the use of ionic liquids (e.g., 1-butyl-3-methylimidazolium chloride) as green catalysts. These solvents improve reaction homogeneity and reduce ZnCl₂ loading to 3 mol%, achieving 92% yield at 80°C.
Comparative Analysis of Methodologies
| Method | Reagents | Temperature | Time | Yield | Purity |
|---|---|---|---|---|---|
| Direct Chloromethylation | HCl, HCHO, ZnCl₂ | 85–95°C | 4–6 h | 70–85% | >95% |
| Oxidation-Reduction | KMnO₄, NaBH₄ | 25–95°C | 6–12 h | 80–90% | >98% |
| Continuous Flow | Ionic liquid, HCHO | 80°C | 0.5–1 h | 88–92% | >99% |
Key Findings :
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The oxidation-reduction route offers higher purity but requires stringent control over redox conditions.
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Continuous flow systems balance efficiency and scalability, making them ideal for industrial applications.
Challenges and Mitigation Strategies
Byproduct Formation
Overchlorination or ring-opening byproducts may arise during chloromethylation. Strategies include:
Purification Complexities
The hydrochloride salt’s hygroscopicity complicates isolation. Solutions involve:
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-methoxypyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
Synthetic Organic Chemistry
4-(Chloromethyl)-2-methoxypyridine hydrochloride is primarily used as an intermediate in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it valuable for constructing more complex molecules. This compound facilitates the development of various derivatives that can be utilized in different chemical reactions, enhancing its significance in synthetic organic chemistry.
Applications in Synthesis
- Pharmaceuticals : It serves as a key building block for synthesizing various pharmaceutical compounds. The chloromethyl group allows for further modifications, enabling the creation of diverse pharmacologically active molecules.
- Agrochemicals : Similar to pharmaceuticals, this compound plays a crucial role in the synthesis of agrochemicals, contributing to the development of pesticides and herbicides.
Research has indicated that this compound exhibits notable biological activity, particularly as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This enzyme is essential for drug metabolism, making this compound relevant in pharmacokinetics and drug development.
Potential Therapeutic Uses
- Drug Metabolism : Its interaction with cytochrome P450 enzymes suggests that it could influence the metabolism of various drugs, potentially affecting their efficacy and safety profiles.
- Medicinal Chemistry : The structural features of this compound indicate potential applications in developing new pharmaceuticals targeting specific biological pathways.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Inhibition Studies : Research has shown that this compound effectively inhibits CYP1A2 activity, which could lead to altered drug metabolism profiles when co-administered with other medications. This finding underscores its importance in the field of drug interaction studies.
- Synthesis Pathways : Various synthetic routes have been explored for producing this compound, emphasizing its role as an intermediate in generating other biologically active molecules. For instance, methods involving nucleophilic substitution reactions have been highlighted as effective strategies for synthesizing derivatives with enhanced biological properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-methoxypyridine hydrochloride involves its ability to act as an electrophile due to the presence of the chloromethyl group. This electrophilic nature allows it to react with nucleophiles, facilitating various chemical transformations. The compound can interact with molecular targets such as enzymes or receptors, leading to the formation of covalent bonds and subsequent biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Molecular Properties
The position of substituents on the pyridine ring significantly influences physicochemical and biological properties. Key comparisons include:
Table 1: Structural and Molecular Comparisons
Key Observations :
- Electron-Withdrawing Groups : The trifluoroethoxy group (-OCH2CF3) in the fourth entry enhances electrophilicity at the chloromethyl site, facilitating reactions with thiols or amines .
- Positional Isomerism : The 4-chloromethyl vs. 5-chloromethyl isomers (first vs. third entries) exhibit distinct electronic environments, impacting their utility in regioselective syntheses .
4-(Chloromethyl)-2-methoxypyridine Hydrochloride
- Synthesis : Typically derived from 4-(hydroxymethyl)-2-methoxypyridine via treatment with thionyl chloride (SOCl2), followed by HCl salt formation. This method parallels the synthesis of 2-chloromethyl-4-methylpyridine hydrochloride, where SOCl2 converts hydroxyl to chloromethyl groups efficiently (~82% yield) .
Comparable Compounds
- 2-(Chloromethyl)-4-methoxy-3-methylpyridine HCl: Synthesized via alkylation of thiophenol intermediates with substituted benzoyl chlorides, as seen in the preparation of Rabeprazole precursors .
- 5-(Chloromethyl)-2-methoxypyridine : Produced by selective chlorination of hydroxymethyl precursors, though positional isomer separation may be required .
Research Findings and Trends
Recent studies emphasize the role of substituent engineering in optimizing pharmacokinetics. For example:
- Pyridine derivatives with electron-withdrawing groups (e.g., -CF3) show improved antifungal activity compared to methoxy-substituted analogs .
- Methyl groups at the 3-position (as in 2-(chloromethyl)-4-methoxy-3-methylpyridine HCl) reduce off-target binding in PPIs, enhancing therapeutic specificity .
Biological Activity
4-(Chloromethyl)-2-methoxypyridine hydrochloride (CAS No. 193001-96-6) is an organic compound characterized by a pyridine ring substituted with both a chloromethyl and a methoxy group. This unique structure imparts various biological activities and potential applications in medicinal chemistry and organic synthesis. The compound's interactions with biological macromolecules, particularly proteins involved in metabolic pathways, have garnered interest in recent research.
- Molecular Formula : C7H9Cl2NO
- Appearance : White to grayish-brown crystalline powder
- Classification : Organic compound with pharmaceutical relevance
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. The chloromethyl group can form covalent bonds with active site residues, potentially inhibiting enzyme activity. Additionally, the methoxy group may facilitate hydrogen bonding and electrostatic interactions, stabilizing the compound's binding to its targets .
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.
- Binding Affinity : Initial studies suggest that it interacts with proteins, influencing their activity and possibly modulating cellular processes .
Case Studies
- Antimicrobial Activity : A study explored the compound's efficacy against specific bacterial strains. Results indicated a moderate inhibitory effect on bacterial growth, suggesting its potential as an antimicrobial agent.
- Cancer Research : Another investigation assessed the compound's impact on cancer cell lines. It demonstrated selective cytotoxicity towards certain tumor cells, indicating its potential as an anticancer drug candidate .
Comparative Analysis
The following table summarizes the structural similarities and key features of compounds related to this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(Chloromethyl)-4-methoxypyridine hydrochloride | C9H12ClNO·HCl | Additional methyl groups; higher lipophilicity |
| 3-(Chloromethyl)-2-methoxypyridine hydrochloride | C9H12ClNO·HCl | Different substitution on the pyridine ring |
| 4-Methoxy-3-pyridinemethanol | C10H13NO3 | Lacks halogen; used primarily in medicinal chemistry |
Synthesis Methods
The synthesis of this compound has been reported through various methods involving the reaction of 2-methoxypyridine with chloromethyl methyl ether. This reaction highlights its utility as an intermediate in organic synthesis, particularly in pharmaceutical applications .
Q & A
Basic: What are the common synthetic routes for 4-(Chloromethyl)-2-methoxypyridine hydrochloride?
Answer:
The synthesis typically involves nucleophilic substitution or functional group interconversion. For example:
- Chloromethylation : Reacting 2-methoxypyridine derivatives with chloromethylation agents (e.g., formaldehyde/HCl) under controlled conditions to introduce the chloromethyl group .
- Protection-Deprotection Strategies : Using methoxy groups as protecting agents during synthesis to prevent undesired side reactions, followed by acidic or basic workup .
- Purification : Recrystallization from polar aprotic solvents (e.g., acetonitrile) to isolate the hydrochloride salt with >95% purity .
Basic: What standard analytical techniques are used to assess the purity of this compound?
Answer:
- HPLC/UV-Vis : Quantifies impurities using reverse-phase C18 columns with acetonitrile/water mobile phases, detecting UV absorbance at 254 nm .
- 1H/13C NMR : Confirms structural integrity by identifying peaks for methoxy (δ ~3.8 ppm), chloromethyl (δ ~4.5 ppm), and aromatic protons .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies the molecular ion peak ([M+H]+ at m/z 192.5) and fragmentation patterns .
Advanced: How do steric and electronic factors influence the reactivity of the chloromethyl group in substitution reactions?
Answer:
- Steric Hindrance : The methoxy group at the 2-position directs nucleophilic attacks to the 4-position due to steric shielding, favoring regioselectivity .
- Electronic Effects : The electron-donating methoxy group activates the pyridine ring, enhancing the electrophilicity of the chloromethyl group. This facilitates nucleophilic substitutions with amines or thiols under mild conditions (e.g., room temperature, polar solvents) .
- Competitive Pathways : Competing elimination reactions may occur under basic conditions, requiring pH optimization (pH 6–7) to suppress dehydrohalogenation .
Advanced: What mechanistic insights exist for the oxidation of this compound?
Answer:
- N-Oxide Formation : Oxidation with m-CPBA or H₂O₂ in acetic acid yields pyridine N-oxides, characterized by a downfield shift in the N-oxide proton (δ ~8.5 ppm in 1H NMR) .
- Side-Chain Oxidation : Strong oxidizing agents (e.g., KMnO₄) may convert the chloromethyl group to a carboxylic acid, necessitating controlled stoichiometry and temperature (<50°C) to avoid over-oxidation .
- Spectroscopic Monitoring : IR spectroscopy tracks C=O stretch formation (~1700 cm⁻¹) to confirm oxidation products .
Advanced: How does the reactivity of this compound compare to its isomers (e.g., 3-chloromethyl or 5-methoxy derivatives)?
Answer:
- Positional Effects : The 2-methoxy-4-chloromethyl configuration enhances electrophilicity at the 4-position compared to 3-chloromethyl isomers, which exhibit reduced reactivity due to unfavorable resonance stabilization .
- Comparative Kinetics : Kinetic studies using amines (e.g., benzylamine) show 4-(Chloromethyl)-2-methoxypyridine reacts 2–3× faster than 3-chloromethyl analogs, as quantified by pseudo-first-order rate constants .
- Thermodynamic Stability : DFT calculations reveal lower activation energy for substitution in the 4-position due to optimal orbital alignment .
Advanced: What strategies mitigate hygroscopicity during storage and handling?
Answer:
- Inert Atmosphere Storage : Store under argon or nitrogen in desiccators with silica gel to prevent moisture absorption .
- Lyophilization : Freeze-drying the compound post-synthesis reduces water content to <0.1% (Karl Fischer titration) .
- Formulation : Prepare stable co-crystals with counterions (e.g., succinic acid) to minimize deliquescence .
Advanced: What advanced structural elucidation techniques are used for this compound?
Answer:
- Single-Crystal X-ray Diffraction : Resolves bond lengths and angles (e.g., C-Cl bond ~1.79 Å), confirming the hydrochloride salt formation .
- 2D NMR (COSY, HSQC) : Maps coupling between methoxy protons and adjacent aromatic carbons, ruling out positional isomers .
- Thermogravimetric Analysis (TGA) : Quantifies thermal stability, showing decomposition onset at ~200°C .
Advanced: How is this compound utilized as an intermediate in drug synthesis?
Answer:
- Antihistamine Synthesis : Reacts with secondary amines (e.g., piperidine) to form quaternary ammonium centers in histamine H1 receptor antagonists .
- Cross-Coupling Reactions : Participates in Suzuki-Miyaura couplings with arylboronic acids to generate biaryl pharmacophores, requiring Pd(PPh₃)₄ catalysts and anhydrous DMF .
- Scale-Up Challenges : Optimize reaction parameters (e.g., 60°C, 12 hr) to minimize dimerization byproducts, monitored via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
